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Compound of Interest

Compound Name: 8-Methylnaphthalen-1-amine

Cat. No.: B180730 Get Quote

Introduction

1-Amino-8-methylnaphthalene is a substituted naphthalene derivative with the molecular

formula C₁₁H₁₁N.[1][2][3] As an aromatic amine, its structural elucidation and characterization

rely heavily on a combination of spectroscopic techniques. This guide provides a

comprehensive overview of the expected spectroscopic data for 1-amino-8-methylnaphthalene

and details the standard experimental protocols for acquiring such data. While specific

experimental spectra for this exact compound are not widely available in public databases, this

document outlines the anticipated spectral characteristics based on its chemical structure and

data from analogous compounds. This information is crucial for researchers in organic

synthesis, materials science, and drug development for identity confirmation and purity

assessment.

Chemical and Physical Properties
A summary of the key identifiers and computed physical properties for 1-amino-8-

methylnaphthalene is presented below.
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Property Value Reference

Molecular Formula C₁₁H₁₁N [1]

Molecular Weight 157.21 g/mol [1][2]

CAS Number 130523-30-7 [1][2][3]

Exact Mass 157.089149355 Da [1]

Topological Polar Surface Area 26 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Spectroscopic Data Summary
The following sections detail the expected spectroscopic data for 1-amino-8-

methylnaphthalene. The data is organized by technique and presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.8 Multiplet 6H
Aromatic Protons (C₂-

H to C₇-H)

~4.0-5.0 Broad Singlet 2H Amine Protons (-NH₂)

~2.5 Singlet 3H Methyl Protons (-CH₃)

Note: Predicted

values are based on

general chemical shift

ranges for aromatic

amines and

methylnaphthalenes.

[4][5][6]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~145 C-NH₂

~135 Quaternary C

~130 Quaternary C

~120-128 Aromatic CH

~110-115 Aromatic CH

~20 -CH₃

Note: Predicted values are based on general

chemical shift ranges for substituted

naphthalenes.[7]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-amino-8-methylnaphthalene is expected to show characteristic absorption bands for N-H

and C-H bonds, as well as aromatic C=C bonds.[8][9][10]

IR Absorption Data (Predicted)

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300-3500 Medium, Doublet N-H Stretch Primary Amine (-NH₂)

3000-3100 Medium-Weak C-H Stretch Aromatic C-H

2850-2960 Medium-Weak C-H Stretch Methyl (-CH₃)

~1600 Strong N-H Bend Primary Amine (-NH₂)

1450-1580 Medium-Strong C=C Stretch Aromatic Ring

700-900 Strong
C-H Bend (out-of-

plane)
Substituted Aromatic

Note: Predicted

values are based on

characteristic IR

frequencies for

aromatic amines and

substituted

naphthalenes.[11][12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and formula.[13][14]

Mass Spectrometry Data (Predicted)
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m/z Relative Intensity Assignment

157 High [M]⁺ (Molecular Ion)

142 High [M-NH]⁺ or [M-CH₃]⁺

115 Medium
[C₉H₇]⁺ (Naphthyl fragment

loss)

Note: The molecular ion peak

is expected to be the base

peak or very prominent.

Fragmentation patterns are

predicted based on the stability

of the aromatic system.[15][16]

[17]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within conjugated

systems. Aromatic compounds like naphthalene derivatives typically exhibit multiple absorption

bands.[18][19][20]

UV-Vis Absorption Data (Predicted)

λₘₐₓ (nm)
Molar Absorptivity
(ε)

Solvent
Electronic
Transition

~220-250 High Ethanol/Hexane π → π

~280-340 Medium-Low Ethanol/Hexane π → π

Note: The presence of

the amino group is

expected to cause a

bathochromic (red)

shift of the

naphthalene

absorption bands.[20]

[21]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://m.youtube.com/watch?v=HiluEuwgJhw
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4630073&Mask=200
https://m.chemicalbook.com/SpectrumEN_118-31-0_1HNMR.htm
https://repository.up.ac.za/server/api/core/bitstreams/89d3e141-55e0-42c0-8f39-8f3d3e4d75d2/content
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://www.quimicaorganica.org/en/visible-ultraviolet-spectroscopy/1559-vis-uv-spectra-of-aromatic-compounds.html
https://www.quimicaorganica.org/en/visible-ultraviolet-spectroscopy/1559-vis-uv-spectra-of-aromatic-compounds.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C91203&Mask=400
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-8-methylnaphthalene in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be

based on sample solubility.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and 16 to 32 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid 1-amino-8-methylnaphthalene

sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

automatically subtracted from the sample spectrum.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS). The

sample is heated in a vacuum to induce vaporization.[13]

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule, forming a positively charged

molecular ion ([M]⁺) and various fragment ions.[15]

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

UV-Visible Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 1-amino-8-methylnaphthalene in a UV-

transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical

concentration is around 10⁻⁴ to 10⁻⁵ M. Prepare a blank cuvette containing only the solvent.

[22]
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Place the blank cuvette in the reference beam path and record a

baseline spectrum to correct for any absorbance from the solvent and cuvette.[22]

Sample Measurement: Place the sample cuvette in the sample beam path and record the

absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The

wavelengths of maximum absorbance (λₘₐₓ) are identified.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

compound like 1-amino-8-methylnaphthalene.
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Caption: Logical workflow for spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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